molecular formula C25H25NO2 B14813252 biphenyl-4-yl({[(1E)-1-phenylhexylidene]amino}oxy)methanone

biphenyl-4-yl({[(1E)-1-phenylhexylidene]amino}oxy)methanone

Cat. No.: B14813252
M. Wt: 371.5 g/mol
InChI Key: FIJWGKGIXZQKOK-SHHOIMCASA-N
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Description

1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime is a chemical compound with the molecular formula C25H25NO2 and a molecular weight of 371.4715 . This compound is known for its unique structure, which includes a phenyl group, a hexanone moiety, and a biphenylylcarbonyl oxime group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime can be synthesized through the reaction of 1-phenyl-1-hexanone with hydroxylamine hydrochloride to form the oxime, followed by the reaction with 4-biphenylylcarbonyl chloride. The reaction conditions typically involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl and biphenylylcarbonyl groups can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-1-hexanone O-(4-biphenylylcarbonyl)oxime is unique due to its combination of a phenyl group, a hexanone moiety, and a biphenylylcarbonyl oxime group. This unique structure imparts specific chemical and biological properties that make it valuable for various scientific research applications .

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

[(E)-1-phenylhexylideneamino] 4-phenylbenzoate

InChI

InChI=1S/C25H25NO2/c1-2-3-6-15-24(22-13-9-5-10-14-22)26-28-25(27)23-18-16-21(17-19-23)20-11-7-4-8-12-20/h4-5,7-14,16-19H,2-3,6,15H2,1H3/b26-24+

InChI Key

FIJWGKGIXZQKOK-SHHOIMCASA-N

Isomeric SMILES

CCCCC/C(=N\OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCCCCC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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